Ethynylphosphanone
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Overview
Description
Ethynylphosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethynyl group and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynylphosphanone can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with acetylene in the presence of a base. This reaction typically requires stringent conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Ethynylphosphanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: this compound can participate in substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Ethynylphosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethynylphosphanone involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the phosphorus atom can form coordination complexes with metals. These interactions can modulate the activity of enzymes and other biological molecules, making this compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Phosphine: A simpler phosphorus compound with different reactivity.
Phosphine oxides: Oxidized derivatives of phosphines with distinct properties.
Uniqueness: Ethynylphosphanone is unique due to the presence of both an ethynyl group and a carbonyl group, which confer distinct reactivity patterns compared to other organophosphorus compounds. This dual functionality makes it a versatile reagent in synthetic chemistry and a valuable probe in biochemical studies.
Properties
CAS No. |
62779-01-5 |
---|---|
Molecular Formula |
C2HOP |
Molecular Weight |
72.00 g/mol |
IUPAC Name |
1-phosphorosoethyne |
InChI |
InChI=1S/C2HOP/c1-2-4-3/h1H |
InChI Key |
UMODFQRVMPZGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CP=O |
Origin of Product |
United States |
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